molecular formula C30H48O5 B3046782 Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- CAS No. 130289-31-5

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-

Cat. No.: B3046782
CAS No.: 130289-31-5
M. Wt: 488.7 g/mol
InChI Key: JPGOJQJBPLCRQP-UHFFFAOYSA-N
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Description

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- is a triterpenoid compound that belongs to the ursane type of triterpenes. It is commonly found in the stem bark, leaves, or fruit peel of various plants. This compound is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, antitumor, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- typically involves the extraction from natural sources such as the stem bark of Uncaria macrophylla. The compound can be isolated using chloroform extracts followed by purification through chromatographic techniques . The structure is then elucidated using spectral methods like 1D and 2D NMR and HR-ESI-MS .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally involves large-scale extraction from plant materials followed by purification processes. The use of organic solvents and chromatographic techniques is common in the industrial preparation of such triterpenoids .

Chemical Reactions Analysis

Types of Reactions

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGOJQJBPLCRQP-RLLACWQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250117
Record name (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

130289-31-5
Record name (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130289-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,6α)-3,6,19-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
Reactant of Route 2
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
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Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
Reactant of Route 4
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
Reactant of Route 5
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-
Reactant of Route 6
Urs-12-en-28-oic acid, 3,6,19-trihydroxy-, (3beta,6alpha)-

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